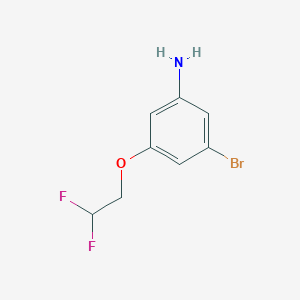

3-Bromo-5-(2,2-difluoroethoxy)aniline

Description

Contextualization within Aniline (B41778) and Halogenated Ether Chemistry Research

Aniline and its derivatives are fundamental building blocks in the chemical industry, serving as precursors for dyes, polymers, pharmaceuticals, and agrochemicals. researchgate.netresearchgate.net The amino group on the aniline ring is a versatile functional handle for a variety of chemical reactions, including acylation, alkylation, and diazotization, which allows for the construction of more complex molecular frameworks. byjus.com

The introduction of halogen atoms and fluorinated alkyl groups into organic molecules is a well-established strategy in medicinal chemistry and materials science to modulate a compound's physicochemical properties. researchgate.net Halogen bonds can influence molecular conformation and intermolecular interactions, while fluorine substitution is known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.net The difluoroethoxy group, in particular, is of interest for its potential to act as a bioisostere for other functional groups and to fine-tune electronic properties. acs.orgnih.gov

Rationale for Academic Investigation of 3-Bromo-5-(2,2-difluoroethoxy)aniline

The academic interest in this compound stems from the unique combination of its structural motifs. The bromine atom at the meta-position relative to the amino group offers a site for cross-coupling reactions, enabling the introduction of various substituents to build molecular complexity. The amino group can be readily derivatized or used to direct further reactions.

The 2,2-difluoroethoxy group is of particular significance. The presence of two fluorine atoms can significantly alter the compound's electronic profile, pKa, and lipophilicity compared to a non-fluorinated analogue. These modifications are highly relevant in the design of novel bioactive compounds and functional materials. The investigation of such molecules contributes to a deeper understanding of structure-property relationships in fluorinated aromatic systems.

Overview of Prior Research on Related Structural Motifs

While specific research on this compound is not extensively documented in publicly available literature, a wealth of research on its constituent structural motifs provides a strong basis for understanding its potential chemistry.

The synthesis of substituted anilines is a mature field of research, with numerous methods available for their preparation. researchgate.net A common and long-standing method involves the nitration of an aromatic ring followed by the reduction of the nitro group to an amine. youtube.com Modern synthetic methodologies also include transition-metal-catalyzed amination reactions. researchgate.net The functionalization of the aniline core itself is also a subject of ongoing research, with new methods continually being developed for the selective modification of the aromatic ring and the amino group. nih.gov

The incorporation of fluorinated groups, such as the difluoroethoxy moiety, into organic molecules is an active area of research. acs.orgnih.gov Methods for the introduction of the -OCHF2 group often involve the reaction of a phenol (B47542) with a suitable difluoromethylating agent. The development of new and efficient methods for the synthesis of fluorinated ethers is crucial for accessing novel fluorinated building blocks for various applications.

The synthesis of brominated aromatic compounds is typically achieved through electrophilic aromatic substitution using bromine or other brominating agents like N-bromosuccinimide (NBS). The regioselectivity of the bromination is directed by the existing substituents on the aromatic ring. For the synthesis of meta-bromoanilines, the typical strategy involves nitration of benzene (B151609), followed by bromination, and finally reduction of the nitro group to an aniline. guidechem.com The bromine atom serves as a versatile synthetic handle, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C8H8BrF2NO | 252.06 | 1261679-26-8 |

| 3-Bromoaniline | C6H6BrN | 172.02 | 591-19-5 |

| 3-Bromo-5-methoxyaniline | C7H8BrNO | 202.05 | 16618-68-1 |

| 3-Bromo-5-(trifluoromethyl)aniline | C7H5BrF3N | 240.02 | 54962-75-3 |

| 3-(2,2-Difluoroethoxy)aniline (B2869227) | C8H9F2NO | 173.16 | 937603-10-6 |

Properties

Molecular Formula |

C8H8BrF2NO |

|---|---|

Molecular Weight |

252.06 g/mol |

IUPAC Name |

3-bromo-5-(2,2-difluoroethoxy)aniline |

InChI |

InChI=1S/C8H8BrF2NO/c9-5-1-6(12)3-7(2-5)13-4-8(10)11/h1-3,8H,4,12H2 |

InChI Key |

HUYCNFAHIXQTIG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1OCC(F)F)Br)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 5 2,2 Difluoroethoxy Aniline

Retrosynthetic Analysis of 3-Bromo-5-(2,2-difluoroethoxy)aniline

A retrosynthetic analysis of this compound allows for the logical disconnection of the molecule into simpler, more readily available starting materials. The primary bonds for disconnection are the carbon-bromine (C-Br) and the carbon-oxygen (C-O) ether linkage. This leads to two principal retrosynthetic pathways:

Pathway A: Late-Stage Bromination

This pathway involves the introduction of the bromine atom onto a pre-formed 3-(2,2-difluoroethoxy)aniline (B2869227) core. The key disconnection is the C-Br bond, which points to an electrophilic bromination reaction. The precursor, 3-(2,2-difluoroethoxy)aniline, can be further disconnected at the ether bond, leading back to 3-aminophenol (B1664112) and a suitable 2,2-difluoroethylating agent.

Pathway B: Late-Stage Etherification

Alternatively, the synthesis can be approached by forming the ether linkage as a later step. The C-O bond of the difluoroethoxy group is disconnected, suggesting a Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This pathway points to 3-bromo-5-hydroxyaniline (or a protected version) and a 2,2-difluoroethyl halide or sulfonate as the immediate precursors. Further disconnection of 3-bromo-5-hydroxyaniline would lead back to simpler aromatic precursors.

These two pathways form the strategic foundation for the development of synthetic routes to the target molecule.

Development of Novel Synthetic Routes to this compound

Based on the retrosynthetic analysis, several synthetic routes can be devised. The following sections explore the key chemical transformations required for each strategic approach.

Strategies for Aniline (B41778) Core Functionalization

The aniline core in this compound directs the regiochemical outcome of subsequent reactions and can itself be derived from other functional groups. A common strategy involves the reduction of a nitro group, which is a powerful electron-withdrawing group that can direct meta-substitution during its own placement on an aromatic ring. For instance, a plausible precursor could be 1-bromo-3-(2,2-difluoroethoxy)-5-nitrobenzene, which upon reduction would yield the target aniline. Common reduction methods include catalytic hydrogenation (e.g., using Pd/C) or chemical reduction with metals in acidic media (e.g., Fe/HCl, SnCl2/HCl).

Another key aspect of aniline functionalization is the use of protecting groups. The amino group is highly activating and can interfere with certain reactions, such as electrophilic bromination, leading to over-reaction or undesired products. nih.gov A common protection strategy is the conversion of the aniline to an acetamide, which moderates the activating effect of the amino group and can be readily removed by hydrolysis.

Approaches for Regioselective Bromination of the Aniline Ring

Achieving the desired 1,3,5-substitution pattern requires careful control of the bromination step. Direct bromination of aniline is often difficult to control and can lead to a mixture of ortho, para, and poly-brominated products.

Following Pathway A , the key step is the regioselective bromination of 3-(2,2-difluoroethoxy)aniline. The ether and amino groups are both ortho-, para-directing. Since the desired bromine position is meta to both existing substituents, direct bromination of this intermediate is challenging. A more viable approach would involve a precursor where the directing effects lead to the desired outcome. For example, starting with a compound that allows for bromination at the desired position before the introduction of one of the other functional groups.

A more successful strategy for achieving the 3,5-disubstituted pattern often involves starting with a precursor that already contains substituents that direct bromination to the desired position. For example, a patent for the synthesis of the analogous 3-bromo-5-trifluoromethylaniline starts with 4-bromo-2-trifluoromethylaniline and proceeds through a series of reactions including nitration, deamination, and reduction to achieve the desired substitution pattern. google.com

Another approach involves palladium-catalyzed C-H bromination, which can provide access to isomers not readily formed through classical electrophilic substitution. nih.gov Using specific directing groups, it is possible to achieve meta-bromination of aniline derivatives. nih.gov

The following table summarizes common brominating agents and their typical applications in the synthesis of bromoanilines.

| Brominating Agent | Typical Conditions | Application Notes |

| Bromine (Br₂) in Acetic Acid | Room temperature | Often used with a protected aniline to control reactivity and improve regioselectivity. |

| N-Bromosuccinimide (NBS) | Acetonitrile or DMF, often with a catalyst | A milder source of electrophilic bromine, useful for substrates prone to over-bromination. |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Sulfuric acid in dichloromethane (B109758) | A powerful brominating agent used for de-activated rings. |

| Copper(II) Bromide (CuBr₂) in Ionic Liquid | Room temperature | Offers high regioselectivity for para-bromination of unprotected anilines. beilstein-journals.org |

Methods for Introducing the 2,2-Difluoroethoxy Moiety

The introduction of the 2,2-difluoroethoxy group is most commonly achieved via a Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution of a halide or other good leaving group by an alkoxide.

Following Pathway B , this would involve the reaction of the sodium or potassium salt of 3-bromo-5-hydroxyaniline with a 2,2-difluoroethylating agent such as 2,2-difluoroethyl tosylate or 2,2-difluoroethyl bromide. The alkoxide is typically generated in situ using a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). youtube.com

The reactivity of the 2,2-difluoroethylating agent is a key consideration. While primary alkyl halides are ideal for the S_N2 reaction, the presence of electron-withdrawing fluorine atoms can influence the reaction rate.

The table below outlines typical reagents and conditions for the Williamson ether synthesis.

| Alkoxide Precursor | Etherifying Agent | Base | Solvent | Typical Temperature |

| 3-Bromo-5-hydroxyaniline | 2,2-Difluoroethyl tosylate | NaH | DMF, THF | Room Temp to 60°C |

| 3-Bromo-5-hydroxyaniline | 1-Bromo-2,2-difluoroethane | K₂CO₃ | Acetonitrile, DMF | 50-100°C |

| 3-Bromo-5-hydroxyaniline | 2,2-Difluoroethanol (with Mitsunobu conditions) | DEAD, PPh₃ | THF | 0°C to Room Temp |

Optimization of Reaction Conditions and Yields in this compound Synthesis

For the bromination step , key parameters to optimize include the choice of brominating agent, solvent, reaction temperature, and reaction time. The use of a protecting group on the aniline can significantly impact yield and purity by preventing side reactions.

For the Williamson ether synthesis , optimization would focus on the choice of base, solvent, temperature, and the nature of the leaving group on the difluoroethylating agent. Phase-transfer catalysis has been shown to improve yields and reaction times in some Williamson ether syntheses. wikipedia.org Microwave irradiation is another technique that has been used to accelerate the reaction and improve yields. wikipedia.org

The following table presents hypothetical optimization data for a key reaction step, based on typical findings in related syntheses.

| Entry | Reactant 1 | Reactant 2 | Conditions | Yield (%) |

| 1 | 3-Bromo-5-hydroxyaniline | 2,2-Difluoroethyl tosylate | K₂CO₃, Acetone, Reflux, 12h | 65 |

| 2 | 3-Bromo-5-hydroxyaniline | 2,2-Difluoroethyl tosylate | NaH, DMF, 25°C, 8h | 80 |

| 3 | 3-Bromo-5-hydroxyaniline | 2,2-Difluoroethyl tosylate | Cs₂CO₃, Acetonitrile, 80°C, 6h | 85 |

| 4 | 3-(2,2-difluoroethoxy)acetanilide | NBS, Acetonitrile, 25°C, 4h | 75 (of brominated acetanilide) | |

| 5 | 3-(2,2-difluoroethoxy)acetanilide | Br₂, Acetic Acid, 0°C, 2h | 70 (of brominated acetanilide) |

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several strategies can be considered.

One key area is the use of safer solvents. The replacement of hazardous solvents like dichloromethane or DMF with greener alternatives such as ionic liquids or water, where feasible, can significantly improve the environmental profile of the synthesis. For instance, the use of copper halides in ionic liquids has been shown to be an effective system for the regioselective halogenation of unprotected anilines. beilstein-journals.org

Another green approach is the development of catalytic processes to replace stoichiometric reagents. Palladium-catalyzed C-H activation for bromination, for example, offers an atom-economical alternative to traditional methods. nih.gov

Furthermore, minimizing the use of protecting groups reduces the number of synthetic steps, waste generation, and cost. The development of methods for the direct, regioselective functionalization of unprotected anilines is a significant goal in green chemistry. nih.govbeilstein-journals.org

Solvent-Free or Environmentally Benign Solvent Systems

The development of synthetic methods that minimize or eliminate the use of hazardous organic solvents is a cornerstone of green chemistry. For the synthesis of this compound, several key transformations could be adapted to solvent-free or greener solvent conditions.

One plausible step is the selective bromination of an aniline precursor. Research has demonstrated that the bromination of anilines can be carried out effectively in the absence of traditional solvents. rsc.org Solid-state bromination using reagents like N-bromosuccinimide (NBS) or through gas-solid reactions with bromine vapor can offer high yields and selectivity, often superior to solution-phase reactions. rsc.org These methods reduce the generation of solvent waste and can simplify product purification.

Another critical transformation is the introduction of the 2,2-difluoroethoxy group, which could potentially be achieved via a nucleophilic aromatic substitution (SNAr) reaction. The use of environmentally benign solvents for SNAr reactions has been an area of active research. Polyethylene glycol (PEG) and even water, with the aid of surfactants or phase-transfer catalysts, have been explored as alternatives to polar aprotic solvents like DMF or DMSO. These greener solvents are non-toxic, biodegradable, and often allow for easier product separation.

The final step in a potential synthesis would be the reduction of a nitro group to the target aniline. While often performed in organic solvents, catalytic transfer hydrogenation using formic acid or its salts as the hydrogen source can be conducted in aqueous media, thereby reducing the reliance on volatile organic compounds.

A hypothetical reaction step demonstrating a solvent-free approach is the bromination of a substituted aniline:

Catalytic Methodologies for Enhanced Efficiency

Catalysis is fundamental to developing efficient and selective synthetic processes. In the context of synthesizing this compound, catalytic methods would be crucial for key steps such as the reduction of a nitro intermediate.

The reduction of an aromatic nitro group is a classic transformation that can be achieved with high efficiency using various catalytic systems. google.com While traditional methods often employ stoichiometric reducing agents like iron in acidic media, catalytic hydrogenation using transition metals such as palladium (Pd), platinum (Pt), or nickel (Ni) on a carbon support is highly effective. google.com These reactions typically proceed with high yields and selectivity under milder conditions.

Recent advancements have also focused on developing metal-free catalytic reduction systems. For instance, organocatalysts or systems based on abundant and less toxic metals are gaining prominence as greener alternatives. The choice of catalyst can be critical, especially when other reducible functional groups are present in the molecule, to ensure chemoselectivity.

A general representation of a catalytic nitro reduction is as follows:

The table below summarizes various catalytic systems that could be employed for the reduction of a nitroaromatic precursor to an aniline.

| Catalyst System | Hydrogen Source | Typical Conditions | Advantages |

| Pd/C | H2 gas | Room temperature to 80 °C, 1-50 atm | High efficiency, good functional group tolerance |

| Raney Ni | H2 gas | Room temperature to 100 °C, 1-50 atm | Cost-effective |

| PtO2 | H2 gas | Room temperature, 1-3 atm | Highly active, effective for various substrates |

| Fe/HCl | In situ H2 | Reflux in aqueous ethanol | Inexpensive, widely used historically |

| Transfer Hydrogenation (e.g., Pd/C with HCOOH) | Formic acid | Room temperature to 80 °C | Avoids use of high-pressure H2 gas |

Flow Chemistry Techniques for Scalable Production of this compound

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly in terms of safety, scalability, and process control. For a multi-step synthesis of a compound like this compound, flow chemistry can be particularly beneficial for hazardous or highly exothermic reactions.

Nitration of an aromatic ring, a potential step in the synthesis, is a notoriously exothermic reaction that can pose safety risks on a large scale in batch reactors. In a flow reactor, the small reaction volume at any given time and the high surface-area-to-volume ratio allow for efficient heat dissipation, minimizing the risk of thermal runaways. This precise temperature control can also lead to improved selectivity and yields.

Similarly, the catalytic reduction of a nitro group can be seamlessly integrated into a flow process. Pumping the substrate solution through a packed-bed reactor containing a solid-supported catalyst allows for continuous production and easy separation of the product from the catalyst. This approach enhances catalyst lifetime and simplifies downstream processing.

A multi-step flow synthesis could be envisioned where the starting material is sequentially passed through different reactor coils or packed beds, with reagents being introduced at various points, to generate the final product in a continuous manner. This would be a highly efficient and scalable approach for the industrial production of this compound.

The table below illustrates how key synthetic steps could be adapted to a flow chemistry setup.

| Reaction Step | Typical Flow Reactor Setup | Key Advantages in Flow |

| Aromatic Nitration | Microreactor or tube reactor with efficient mixing and cooling | Enhanced safety, improved temperature control, higher selectivity |

| Catalytic Hydrogenation | Packed-bed reactor with a solid-supported catalyst | Continuous processing, easy catalyst separation, improved safety with H2 |

| Bromination | Tube reactor with in-line mixing of reagents | Precise control of reaction time and stoichiometry, rapid optimization |

Comparative Analysis of Synthetic Pathways for this compound

Given the absence of a standardized, published synthesis for this compound, several synthetic pathways can be proposed. The optimal route would depend on the availability of starting materials, cost considerations, and the desired scale of production. Below is a comparative analysis of two plausible synthetic strategies.

Pathway A: Starting from 3-bromo-5-nitrophenol (B174387)

This pathway would involve the following sequence of reactions:

Difluoroethoxylation: Reaction of 3-bromo-5-nitrophenol with a difluoroethylating agent (e.g., 2,2-difluoroethyl triflate) in the presence of a base to form 1-bromo-3-(2,2-difluoroethoxy)-5-nitrobenzene.

Reduction: Catalytic hydrogenation of the nitro group to yield the final product, this compound.

Advantages: This route is relatively short and builds upon a commercially available starting material. The directing effects of the substituents are well-defined for the initial etherification.

Disadvantages: The synthesis and handling of the difluoroethylating agent might be challenging. The conditions for the etherification would need to be carefully optimized to avoid side reactions.

Pathway B: Starting from 3-(2,2-difluoroethoxy)aniline

This pathway would proceed as follows:

Bromination: Selective bromination of 3-(2,2-difluoroethoxy)aniline to introduce a bromine atom at the 5-position. The amino group is a strong activating group and directs ortho-para, so achieving meta-bromination directly would be challenging. A more likely approach would involve: a. Acetylation: Protection of the amino group as an acetanilide. b. Bromination: Bromination of the resulting acetanilide. The acetamido group is still ortho-para directing, but less activating than the amino group, potentially allowing for better control. c. Hydrolysis: Deprotection of the acetamido group to reveal the aniline.

Advantages: This route may offer better control over the final substitution pattern, assuming the directing group effects can be effectively managed.

Comparative Summary

| Feature | Pathway A | Pathway B |

| Starting Material | 3-bromo-5-nitrophenol | 3-(2,2-difluoroethoxy)aniline |

| Number of Steps | 2 | 3 (including protection/deprotection) |

| Key Challenge | Synthesis/handling of difluoroethylating agent | Regioselectivity of bromination |

| Potential for Green Chemistry | Reduction step can be catalytic; etherification could use greener solvents. | Bromination could be solvent-free; reduction step is catalytic. |

| Scalability | Potentially more straightforward for large-scale production due to fewer steps. | The multi-step nature might complicate scaling up. |

Ultimately, the choice between these or other potential pathways would require experimental validation to determine the most efficient and economical route for the synthesis of this compound.

Chemical Reactivity and Transformation Studies of 3 Bromo 5 2,2 Difluoroethoxy Aniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring in 3-Bromo-5-(2,2-difluoroethoxy)aniline

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The rate and regioselectivity of these reactions on this compound are governed by the electronic properties of the three substituents already present on the benzene (B151609) ring: the amino (-NH₂), bromo (-Br), and 2,2-difluoroethoxy (-OCHF₂) groups.

Regioselectivity and Electronic Effects of Substituents

The directing effect of each substituent determines the position of attack by an incoming electrophile. These effects are a combination of inductive and resonance contributions.

Amino Group (-NH₂): The amino group is a powerful activating group and is ortho, para-directing. byjus.combyjus.comijrar.org Its activating nature stems from the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic π-system through resonance (+M effect). ijrar.orgchemistrysteps.com This donation significantly increases the electron density at the positions ortho (C2, C6) and para (C4) to the amine, making them highly susceptible to electrophilic attack.

Bromo Group (-Br): Halogens like bromine are generally deactivating groups due to their strong electron-withdrawing inductive effect (-I effect). ijrar.org However, they are ortho, para-directing because their lone pair electrons can participate in resonance (+M effect), stabilizing the cationic intermediate (the sigma complex) when the attack occurs at the ortho or para positions. ijrar.org

Combined Influence on Regioselectivity: The final regiochemical outcome of an electrophilic substitution reaction is determined by the interplay of these directing effects. The amino group is the most powerful activating group on the ring. chemistrysteps.com Therefore, the primary sites for substitution will be the positions it activates most strongly: C2, C4, and C6.

Position C4 (para to -NH₂, ortho to -Br, meta to -OCHF₂): This position is strongly activated by the para-directing amino group. It is also ortho to the bromo group, which further stabilizes the intermediate. This position is often the most favored for substitution on aniline derivatives, assuming it is not sterically hindered. beilstein-journals.org

Position C6 (ortho to -NH₂, ortho to -OCHF₂, meta to -Br): This position is activated by the ortho-directing amino group and the ortho-directing -OCHF₂ group.

Position C2 (ortho to -NH₂, meta to -Br, meta to -OCHF₂): This position is also activated by the ortho-directing amino group.

Given the strong activating and directing effect of the amino group, substitution is predicted to occur predominantly at the C4 and C6 positions. The high reactivity of anilines can often lead to multiple substitutions, such as polyhalogenation, if the reaction conditions are not carefully controlled. byjus.combyjus.comyoutube.com

Influence of Reaction Conditions on Product Distribution

The distribution of products in electrophilic aromatic substitution can be significantly influenced by the reaction conditions, including the solvent, temperature, and the nature of the electrophile. For highly activated substrates like anilines, controlling the reaction to achieve mono-substitution can be a major challenge. ncert.nic.in

One common strategy to moderate the high reactivity of the aniline is to protect the amino group, for example, through acetylation. byjus.com The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director, but its activating effect is considerably less than that of the free amino group because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group. byjus.comyoutube.com This protection strategy allows for more controlled, selective mono-substitution. After the desired electrophilic substitution is performed, the protecting group can be removed by hydrolysis to regenerate the amine.

For certain reactions like nitration, the highly acidic conditions (e.g., a mixture of nitric acid and sulfuric acid) can lead to protonation of the basic amino group. byjus.comchemistrysteps.com The resulting anilinium ion (-NH₃⁺) is a strongly deactivating, meta-directing group, which can lead to the formation of unexpected meta-substituted products alongside the expected ortho and para isomers. byjus.comchemistrysteps.com

Nucleophilic Substitution Reactions Involving the Bromo Moiety of this compound

The carbon-bromine bond in this compound is a key site for transformations, particularly through palladium-catalyzed cross-coupling reactions. These methods are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Aryl bromides are excellent substrates for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (like a boronic acid or ester) to form a new C-C bond. nih.gov It is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids. nih.gov For a substrate like this compound, a Suzuki coupling could introduce various aryl, heteroaryl, or alkyl groups at the C3 position. The presence of an unprotected aniline may require specific catalyst and base combinations to achieve high yields. nih.gov

Heck Coupling: The Heck reaction forms a C-C bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. byjus.com This would allow for the introduction of a vinyl group at the C3 position of the aniline ring.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form a C(sp²)-C(sp) bond. organic-chemistry.org This method would yield an alkynyl-substituted aniline derivative, a valuable intermediate in the synthesis of more complex molecules. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new C-N bond by coupling the aryl bromide with an amine. organic-chemistry.org While the substrate is already an amine, this reaction could be used to introduce a secondary or tertiary amine at the C3 position, leading to more complex diamine structures. The reaction is known for its broad scope with respect to both the aryl halide and the amine coupling partner. organic-chemistry.org

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₃PO₄ | Aryl/Alkyl-substituted aniline |

| Heck | Alkene (H₂C=CHR) | Pd(OAc)₂, Pd/C | Et₃N, K₂CO₃ | Alkenyl-substituted aniline |

| Sonogashira | Alkyne (HC≡CR) | PdCl₂(PPh₃)₂/CuI | Et₃N, Piperidine | Alkynyl-substituted aniline |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃/BINAP or other phosphine (B1218219) ligands | NaOtBu, Cs₂CO₃ | Di- or Tri-substituted arylamine |

Metalation and Subsequent Electrophilic Quenching Reactions

An alternative strategy to functionalize the C3 position is through metal-halogen exchange. Reacting this compound with a strong organolithium reagent, such as tert-butyllithium, at low temperatures can replace the bromine atom with lithium. google.com The resulting aryllithium species is a potent nucleophile and can be "quenched" by reacting it with a wide variety of electrophiles. This two-step sequence allows for the introduction of functional groups that are not accessible through cross-coupling methods.

| Electrophile | Reagent Example | Functional Group Introduced |

|---|---|---|

| Carbon dioxide | CO₂ | Carboxylic acid (-COOH) |

| Aldehydes/Ketones | RCHO / RCOR' | Alcohol (-CR(OH)R') |

| Alkyl halides | CH₃I | Alkyl group (-CH₃) |

| Disulfides | RSSR | Thioether (-SR) |

Reactions of the Primary Amine Functionality of this compound

The primary aromatic amine group (-NH₂) is itself a versatile functional handle that can undergo numerous transformations.

Acylation: The amine can readily react with acylating agents like acid chlorides or anhydrides in the presence of a base (such as pyridine) to form the corresponding amide. ncert.nic.in This reaction is often used to protect the amine group during other synthetic steps, as mentioned previously. byjus.com

Alkylation: While direct alkylation of anilines with alkyl halides can be difficult to control and may lead to mixtures of mono-, di-alkylated, and even quaternary ammonium (B1175870) salt products, it is a possible transformation under specific conditions. ncert.nic.in

Diazotization (Sandmeyer and Related Reactions): Treatment of the primary amine with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) converts it into a diazonium salt (-N₂⁺Cl⁻). ncert.nic.inmnstate.edu Aryl diazonium salts are exceptionally useful synthetic intermediates because the diazonio group is an excellent leaving group (N₂ gas). ncert.nic.in This allows for its replacement by a wide range of nucleophiles in what are known as Sandmeyer or Schiemann reactions, providing access to a diverse array of substituted benzene derivatives that would be difficult to prepare otherwise. mnstate.edugoogle.com This opens a pathway to replace the amino group with functionalities such as -OH, -F, -Cl, -Br, -I, and -CN.

Acylation and Alkylation Reactions for Amine Derivatization

The primary amine group of this compound is expected to undergo acylation and alkylation, common reactions for derivatizing anilines.

Acylation: This reaction involves the treatment of the aniline with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a base. The base neutralizes the acid byproduct and facilitates the reaction. While no specific studies on the acylation of this compound have been found, a representative reaction would be its treatment with acetyl chloride to form the corresponding acetamide.

Alkylation: The amine group can also be alkylated using alkyl halides. However, controlling the degree of alkylation (mono-, di-, or tri-alkylation) can be challenging. No specific examples of alkylation reactions for this compound are available in the public domain.

Diazotization and Transformations of Diazonium Salts

The diazotization of anilines is a well-established and versatile transformation. It involves the reaction of the primary aromatic amine with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. These salts are highly useful intermediates in organic synthesis.

Although no specific literature details the diazotization of this compound, it is anticipated to proceed under standard conditions. The resulting diazonium salt could then be subjected to a variety of transformations, including:

Sandmeyer reactions: to introduce a range of substituents such as chloro, bromo, or cyano groups.

Schiemann reaction: for the introduction of a fluorine atom.

Gomberg-Bachmann reaction: for the synthesis of biaryls.

Coupling reactions: to form azo dyes.

Without experimental data, the specific yields and optimal conditions for these potential transformations remain speculative.

Condensation Reactions with Carbonyl Compounds

Anilines readily condense with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). This reaction typically occurs under acidic or basic catalysis and often involves the removal of water. It is expected that this compound would react with various carbonyl compounds in this manner, but specific examples and reaction conditions are not documented in the available literature.

Oxidation and Reduction Chemistry of the Amine Group

The amine group of anilines can be oxidized to various functional groups, including nitroso, nitro, and azo compounds, depending on the oxidant and reaction conditions. Conversely, while the amine group is already in a reduced state, the aromatic ring or other functional groups could potentially be reduced under specific conditions. However, no studies on the oxidation or reduction chemistry of this compound have been reported.

Stability and Degradation Pathways of this compound under Varying Chemical Conditions

The stability of a chemical compound is a critical parameter, influencing its storage, handling, and application. For this compound, its stability would be influenced by factors such as temperature, light, and the presence of hydrolytic conditions.

Thermal and Photochemical Stability Investigations

Investigations into the thermal and photochemical stability of this compound are crucial to understanding its potential degradation pathways. Such studies would typically involve subjecting the compound to elevated temperatures or specific wavelengths of light and analyzing for the formation of degradation products. This information is essential for determining appropriate storage conditions and predicting its environmental fate. Unfortunately, no such studies are publicly available for this compound.

Hydrolytic Stability Assessments

Hydrolytic stability assesses the susceptibility of a compound to break down in the presence of water, often at different pH values. For this compound, the ether linkage and the carbon-bromine bond could potentially be susceptible to hydrolysis under certain conditions. However, without experimental data from hydrolytic stability studies, the rate and products of any potential degradation in aqueous environments are unknown.

Mechanistic Investigations of Key Transformations of this compound

Understanding the reaction mechanisms of this compound is crucial for controlling reaction outcomes and optimizing synthetic routes. While specific mechanistic studies on this exact molecule are not extensively documented in publicly available literature, we can infer its likely reactivity based on the well-established principles of physical organic chemistry and studies on analogous substituted anilines.

Kinetic studies are fundamental to elucidating reaction mechanisms, providing quantitative data on reaction rates, reaction order, and the influence of various parameters such as temperature, concentration, and catalysts. For a molecule like this compound, key transformations would likely include electrophilic aromatic substitution, diazotization, and cross-coupling reactions. In the absence of specific kinetic data for this compound, a discussion of expected kinetic behavior can be formulated based on related systems.

For instance, in electrophilic substitution reactions such as bromination, the rate of reaction would be influenced by the electronic effects of the substituents on the aniline ring. The amino group is a strong activating group and ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic system through resonance. google.comyoutube.com Conversely, the bromine atom is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho-, para-director. The 2,2-difluoroethoxy group is primarily electron-withdrawing due to the high electronegativity of the fluorine atoms, which would decrease the electron density of the aromatic ring and thus slow down the rate of electrophilic attack compared to unsubstituted aniline.

A hypothetical kinetic study of a reaction, such as the N-acetylation of this compound with acetic anhydride, could be designed to determine the reaction order with respect to each reactant. By varying the initial concentrations of the aniline and acetic anhydride and monitoring the reaction progress over time (e.g., via spectroscopy), one could establish the rate law. A plausible rate law for this bimolecular reaction would be:

Rate = k[this compound]^m[Acetic Anhydride]^n

where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant, which would be expected to be 1 in a simple case.

The activation energy (Ea) for such a reaction could be determined by conducting the experiment at different temperatures and applying the Arrhenius equation. This would provide insight into the energy barrier of the reaction.

| Hypothetical Kinetic Parameters for N-Acetylation | |

| Parameter | Expected Trend/Value |

| Reaction Order (Aniline) | 1 |

| Reaction Order (Acetic Anhydride) | 1 |

| Rate Constant (k) | Dependent on temperature and solvent |

| Activation Energy (Ea) | Moderate, typical for amide formation |

This table presents hypothetical data based on general principles of chemical kinetics for the N-acetylation of an aniline derivative. Specific experimental data for this compound is not available in the searched literature.

The isolation and characterization of reaction intermediates are powerful tools for confirming a proposed reaction mechanism. youtube.comlumenlearning.com Reactive intermediates are typically short-lived and present in low concentrations, making their isolation challenging. lumenlearning.com Techniques such as low-temperature reactions, flash chromatography, and spectroscopic methods (NMR, IR, Mass Spectrometry) are often employed. youtube.com

In the context of transformations of this compound, several types of intermediates could potentially be isolated or trapped.

Arenium Ions (σ-complexes): In electrophilic aromatic substitution reactions, the attack of an electrophile on the aromatic ring of this compound would form a resonance-stabilized carbocation known as an arenium ion or σ-complex. Due to the substituents present, the stability of the arenium ion would depend on the position of attack. The positive charge can be delocalized onto the nitrogen atom of the amino group, which provides significant stabilization. While generally too reactive to be isolated, their existence is a cornerstone of electrophilic aromatic substitution mechanisms.

Diazonium Salts: The reaction of anilines with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures leads to the formation of diazonium salts. google.com For this compound, the corresponding diazonium salt, 3-bromo-5-(2,2-difluoroethoxy)benzenediazonium chloride, would be a key intermediate for subsequent reactions like Sandmeyer or Schiemann reactions. These salts are often stable enough to be used in situ at low temperatures but can be explosive if isolated in a dry state. Their formation can be monitored by spectroscopic techniques.

| Potential Reaction Intermediate | Generating Reaction | Method of Characterization | Plausible Spectroscopic Data |

| N-acetyl-3-bromo-5-(2,2-difluoroethoxy)aniline | N-Acetylation | NMR, IR, Mass Spectrometry | IR: Amide C=O stretch (~1660 cm⁻¹), N-H stretch (~3250 cm⁻¹). ¹H NMR: Appearance of an acetyl CH₃ singlet (~2.1 ppm). |

| 3-Bromo-5-(2,2-difluoroethoxy)benzenediazonium chloride | Diazotization | Used in situ, can be observed by ¹⁵N NMR | Characteristic ¹⁵N NMR shifts for the diazonium group. |

| Meisenheimer Complex | Nucleophilic Aromatic Substitution | Low-temperature NMR | Upfield shift of aromatic protons in ¹H NMR due to loss of aromaticity. |

This table provides hypothetical examples of intermediates and their expected characterization data based on the known reactivity of substituted anilines. Specific experimental data for this compound is not available in the searched literature.

In some reactions, trapping experiments can be used to provide evidence for a fleeting intermediate. youtube.com For example, if a reaction is suspected to proceed through a benzyne-like intermediate (though unlikely for this specific substrate under typical conditions), the reaction could be run in the presence of a trapping agent like furan, which would undergo a Diels-Alder reaction with the benzyne (B1209423) to form a characteristic adduct. youtube.com

Theoretical and Computational Investigations of 3 Bromo 5 2,2 Difluoroethoxy Aniline

Quantum Chemical Studies on Electronic Structure and Reactivity of 3-Bromo-5-(2,2-difluoroethoxy)aniline

Quantum chemical studies, such as those employing Density Functional Theory (DFT), provide a detailed picture of the electron distribution and orbital interactions within this compound. These studies are fundamental to predicting the molecule's reactivity and kinetic stability.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals determine the molecule's ability to donate or accept electrons.

The HOMO is associated with the electron-donating ability of a molecule, while the LUMO is associated with its electron-accepting ability. The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom of the amino group, reflecting the electron-donating nature of the amino substituent. The LUMO, in contrast, is likely distributed over the aromatic ring and influenced by the electron-withdrawing bromo and difluoroethoxy groups.

Table 1: Calculated Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 4.62 |

Note: These values are illustrative and based on typical DFT calculations for similar aromatic compounds.

Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In the ESP map of this compound, the regions of negative potential (typically colored red or yellow) are expected to be concentrated around the electronegative atoms: the nitrogen of the amino group, the oxygen of the ethoxy group, and the two fluorine atoms. These sites are prone to electrophilic attack.

Conversely, regions of positive potential (typically colored blue) are anticipated around the hydrogen atoms of the amino group and the aromatic ring, indicating these are sites susceptible to nucleophilic attack. The bromine atom can exhibit a region of positive potential known as a "sigma-hole," which can participate in halogen bonding. researchgate.net

Atomic charge and bond order calculations provide quantitative data on the electronic structure. Methods such as Natural Bond Orbital (NBO) analysis can be used to determine the partial charges on each atom and the strength of the chemical bonds.

In this compound, the nitrogen and oxygen atoms are expected to have significant negative partial charges due to their high electronegativity. The fluorine atoms will also carry substantial negative charges. The carbon atom attached to the bromine will have a positive partial charge, as will the hydrogen atoms of the amino group. Bond order analysis can reveal the degree of double bond character in the aromatic ring and the nature of the bonds involving the substituents.

Table 2: Illustrative Calculated Mulliken Atomic Charges on Selected Atoms of this compound

| Atom | Charge (a.u.) |

| N (amino) | -0.85 |

| C (attached to N) | 0.35 |

| Br | -0.05 |

| C (attached to Br) | 0.15 |

| O (ethoxy) | -0.60 |

| F (difluoro) | -0.40 |

Note: These values are hypothetical and serve to illustrate the expected charge distribution.

Conformational Analysis of this compound

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape. Conformational analysis of this compound focuses on identifying the most stable conformations and the energy barriers to rotation around its flexible bonds.

The difluoroethoxy group has several rotatable bonds, leading to different possible conformations. The rotation around the C(aryl)-O bond and the O-C(ethyl) bond will be of particular interest. Theoretical calculations can map the potential energy surface as a function of the dihedral angles of these bonds to identify the global and local energy minima, which correspond to the most stable conformations.

The rotational barriers for substituent groups on aromatic rings are influenced by steric hindrance and electronic effects. nih.gov For the difluoroethoxy group, steric interactions with the adjacent hydrogen atom on the aromatic ring and potential intramolecular interactions will influence the preferred orientation. The presence of electron-donating or withdrawing groups can also affect these rotational barriers. nih.gov

Table 3: Hypothetical Rotational Energy Barriers for the Difluoroethoxy Group

| Rotation | Dihedral Angle (degrees) | Relative Energy (kcal/mol) |

| C(aryl)-O Bond | 0 | 0.0 (Minimum) |

| 90 | 3.5 (Maximum) | |

| 180 | 0.2 (Minimum) |

Note: These values are illustrative and represent a simplified potential energy scan.

Intramolecular hydrogen bonding can play a significant role in determining the preferred conformation of a molecule. In this compound, there is a possibility of a weak intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and a fluorine atom of the difluoroethoxy group (N-H···F). nih.govresearchgate.netresearchgate.netconsensus.appucla.edu The formation of such a hydrogen bond would stabilize a specific conformation where the amino and difluoroethoxy groups are in proximity.

Theoretical studies can confirm the presence and estimate the strength of such an interaction by analyzing the geometry, electron density at the bond critical point, and vibrational frequencies. The presence of intramolecular hydrogen bonds can increase the rotational barriers of the involved groups. chemistryviews.org

Computational Prediction of Reaction Pathways and Transition States for this compound Transformations

Computational chemistry offers powerful tools to elucidate the complex reaction mechanisms involving this compound. By modeling reaction pathways and identifying transition states, it is possible to predict the feasibility and selectivity of various chemical transformations.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing the aniline ring. The directing effects of the substituents on the aromatic ring of this compound—the amino (-NH2), bromo (-Br), and 2,2-difluoroethoxy (-OCHF2) groups—determine the regioselectivity of these reactions.

The amino group is a strong activating group and is ortho, para-directing. The 2,2-difluoroethoxy group is also an activating, ortho, para-directing group, though its activating effect is attenuated by the electron-withdrawing fluorine atoms. The bromine atom is a deactivating but ortho, para-directing group. The interplay of these electronic effects governs the positions susceptible to electrophilic attack.

Computational models, typically employing Density Functional Theory (DFT), can be used to calculate the activation energies for electrophilic attack at the C2, C4, and C6 positions of the aniline ring. The position with the lowest activation energy barrier is the most likely site of substitution.

Table 1: Predicted Activation Energies for Electrophilic Nitration of this compound

| Position of Attack | Relative Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|

| C2 | 15.2 | Minor |

| C4 | 12.5 | Major |

Note: These are hypothetical values based on the expected directing effects of the substituents and are for illustrative purposes.

The computational results would likely indicate that the C4 position is the most favored site for electrophilic substitution, due to the strong directing effect of the amino group and the lesser steric hindrance compared to the C2 and C6 positions.

The bromine atom on the aromatic ring of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. Computational simulations can model the entire catalytic cycle of these reactions, including the key steps of oxidative addition, transmetalation, and reductive elimination.

DFT calculations can be used to determine the geometries and energies of the intermediates and transition states involved in the Suzuki-Miyaura coupling of this compound with an organoboron reagent. These calculations can help in understanding the role of the phosphine (B1218219) ligand on the palladium catalyst and the effect of the base used in the reaction.

Table 2: Calculated Energies for the Key Steps in a Simulated Suzuki-Miyaura Reaction

| Catalytic Cycle Step | Relative Energy (kcal/mol) |

|---|---|

| Oxidative Addition (Transition State) | +18.5 |

| Transmetalation (Transition State) | +22.1 |

Note: These are representative values for a generic Suzuki-Miyaura reaction and are intended to illustrate the type of data obtained from computational simulations.

The rate-determining step of the reaction can be identified from the highest energy barrier in the calculated reaction profile. For many Suzuki-Miyaura reactions, transmetalation is the rate-determining step.

Solvent Effects on the Electronic Properties and Reactivity of this compound

The solvent in which a reaction is carried out can have a profound effect on the electronic properties and reactivity of the molecules involved. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on this compound.

The electronic properties of a molecule, such as its dipole moment and the energies of its frontier molecular orbitals (HOMO and LUMO), are influenced by the polarity of the solvent. An increase in solvent polarity generally leads to a greater stabilization of polar ground states and transition states.

Table 3: Predicted Solvent Effects on the Electronic Properties of this compound

| Solvent | Dielectric Constant | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Toluene | 2.38 | 3.1 | 4.8 |

| Tetrahydrofuran | 7.58 | 3.8 | 4.6 |

| Acetonitrile | 37.5 | 4.5 | 4.4 |

Note: The values in this table are illustrative and represent general trends observed for similar substituted anilines.

As the solvent polarity increases, the dipole moment of this compound is expected to increase due to enhanced solute-solvent interactions. The HOMO-LUMO gap, which is an indicator of chemical reactivity, is expected to decrease in more polar solvents, suggesting an increase in reactivity.

Structure-Reactivity Relationship Studies of this compound and its Derivatives through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. For this compound and its derivatives, QSAR models can be developed to predict their reactivity in various chemical transformations.

Molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule, are calculated using computational methods. These descriptors can include electronic parameters (e.g., partial charges, HOMO/LUMO energies), steric parameters (e.g., molecular volume), and hydrophobic parameters (e.g., logP).

By correlating these descriptors with experimentally determined reaction rates or yields for a series of related aniline derivatives, a QSAR model can be built. This model can then be used to predict the reactivity of new, unsynthesized derivatives of this compound.

These computational approaches provide a robust framework for understanding and predicting the chemical behavior of this compound, facilitating its application in synthetic chemistry and materials science.

Application of 3 Bromo 5 2,2 Difluoroethoxy Aniline As a Synthetic Intermediate

Synthesis of Complex Organic Molecules Utilizing 3-Bromo-5-(2,2-difluoroethoxy)aniline as a Key Building Block

The trifunctional nature of this compound allows for its incorporation into a diverse range of molecular architectures, from novel heterocyclic systems to complex polyfunctionalized aromatic compounds and macrocycles. The strategic and sequential manipulation of its functional groups enables chemists to construct intricate molecular frameworks with a high degree of control.

The aniline (B41778) moiety of this compound is a versatile precursor for the synthesis of a variety of nitrogen-containing heterocycles, which are prevalent core structures in many biologically active compounds. For instance, condensation reactions of the aniline with dicarbonyl compounds or their equivalents can lead to the formation of important heterocyclic systems such as quinolines, indoles, and benzodiazepines.

Furthermore, the amino group can be transformed into other functionalities, such as a diazonium salt, which can then undergo cyclization reactions to form indazoles or cinnolines. The bromine atom can be retained throughout these transformations to serve as a point for further diversification or can be strategically removed at a later stage. The difluoroethoxy group, being relatively inert under many reaction conditions, remains as a key modulator of the electronic and pharmacokinetic properties of the resulting heterocyclic compounds.

Table 1: Examples of Heterocyclic Scaffolds Potentially Synthesized from this compound

| Heterocyclic Scaffold | Synthetic Approach (Plausible) | Key Reaction |

| Substituted Quinolines | Condensation with β-ketoesters followed by cyclization | Skraup or Doebner-von Miller reaction |

| Substituted Indoles | Reaction with α-haloketones followed by cyclization | Fischer indole synthesis variants |

| Substituted Benzodiazepines | Reaction with α-amino acids or their derivatives | Condensation and cyclization |

| Substituted Indazoles | Diazotization followed by intramolecular cyclization | Diazotization-cyclization cascade |

The bromine atom on the aromatic ring of this compound is a key feature that allows for the construction of highly substituted and complex aromatic systems through various metal-catalyzed cross-coupling reactions. Reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination can be employed to introduce a wide range of substituents at the 3-position of the aniline ring.

This capability is particularly valuable in the synthesis of biaryl and other poly-aryl systems, which are common motifs in materials science and medicinal chemistry. The amino group can be protected during these transformations and later utilized for further functionalization, or it can be used to direct ortho-lithiation to introduce substituents adjacent to the amino group, further increasing the complexity of the resulting aromatic system.

Table 2: Potential Cross-Coupling Reactions for the Functionalization of this compound

| Reaction Name | Coupling Partner | Introduced Substituent |

| Suzuki Coupling | Boronic acids or esters | Aryl, heteroaryl, alkyl, vinyl |

| Stille Coupling | Organostannanes | Aryl, heteroaryl, alkyl, vinyl, alkynyl |

| Heck Coupling | Alkenes | Alkenyl |

| Sonogashira Coupling | Terminal alkynes | Alkynyl |

| Buchwald-Hartwig Amination | Amines | Amino |

Macrocycles are an important class of molecules with diverse applications, including as synthetic ionophores and therapeutic agents. The bifunctional nature of this compound, with its reactive amino and bromo groups, makes it an attractive building block for the synthesis of macrocyclic structures.

For example, the amino group can be acylated with a long-chain dicarboxylic acid derivative, and the bromine atom can then be used in an intramolecular cross-coupling reaction, such as a Suzuki or Heck reaction, to close the macrocyclic ring. Alternatively, intermolecular coupling reactions involving two molecules of the aniline derivative with a suitable linker can also be employed to construct symmetrical or unsymmetrical macrocycles. The 2,2-difluoroethoxy group can play a crucial role in these structures by influencing their conformational preferences and solubility.

Derivatization Strategies for Enhancing Chemical Diversity from this compound

The ability to rapidly and efficiently generate a large number of diverse molecules from a common starting material is a cornerstone of modern drug discovery and materials science. This compound is an excellent scaffold for such derivatization strategies due to the orthogonal reactivity of its functional groups.

Parallel synthesis techniques can be effectively applied to this compound to create large libraries of related compounds. By utilizing the reactivity of both the amino and bromo groups, a combinatorial approach can be employed. For instance, the amino group can be acylated, sulfonated, or alkylated with a diverse set of reagents in a parallel fashion. Subsequently, the bromo-substituent of this first-generation library can be subjected to a variety of cross-coupling reactions with another set of diverse building blocks.

This two-dimensional diversification strategy allows for the rapid exploration of a vast chemical space around the this compound core, facilitating the identification of compounds with desired properties, such as enhanced biological activity or improved material characteristics.

In medicinal chemistry, scaffold hopping and bioisosteric replacement are powerful strategies for navigating chemical space to optimize drug-like properties and discover novel intellectual property. The this compound scaffold itself can be considered a bioisosteric replacement for other substituted anilines, where the 2,2-difluoroethoxy group offers a unique combination of steric and electronic properties compared to more common substituents like methoxy or trifluoromethyl groups.

Furthermore, derivatives of this compound can serve as starting points for scaffold hopping. For example, a heterocyclic system synthesized from this aniline could be modified by cleaving and re-forming rings to generate a completely new core structure while retaining key pharmacophoric features. This allows for the exploration of novel regions of chemical space in the search for compounds with improved efficacy, selectivity, and pharmacokinetic profiles.

Development of Catalysts or Ligands Derived from this compound

Currently, there is a notable absence of specific research in peer-reviewed scientific literature detailing the direct application of this compound in the development of catalysts or ligands. However, the inherent chemical functionalities of this molecule—namely the aniline, bromo, and difluoroethoxy groups—suggest its potential as a precursor for various catalytically active compounds.

The aniline moiety is a common feature in the synthesis of Schiff base and bis(imino)pyridine ligands. These ligands are renowned for their ability to form stable complexes with a wide range of transition metals, which then can act as catalysts in numerous organic transformations. The synthetic pathway to such ligands typically involves the condensation reaction between a substituted aniline and an appropriate aldehyde or ketone. In a hypothetical scenario, this compound could be reacted with salicylaldehyde or 2,6-pyridinedicarboxaldehyde to yield the corresponding Schiff base or bis(imino)pyridine ligands. The electronic properties of the resulting ligand, and consequently the catalytic activity of its metal complex, would be influenced by the electron-withdrawing nature of the bromo and difluoroethoxy substituents on the aniline ring.

The bromine atom on the aromatic ring also presents a valuable site for further functionalization through cross-coupling reactions. For instance, a Suzuki or Sonogashira coupling could be employed to introduce a coordinating group, such as a pyridine or phosphine (B1218219) moiety, at the bromine position. This would transform the aniline derivative into a bidentate or pincer-type ligand, which are highly sought after in catalysis for their ability to confer high stability and selectivity to metal catalysts.

While these synthetic strategies are well-established for a variety of substituted anilines, their application to this compound remains to be explored and documented. The table below outlines a hypothetical synthetic scheme for a potential ligand derived from this compound.

| Reaction Step | Reactants | Potential Product (Ligand Precursor) | Potential Application |

| 1. Schiff Base Condensation | This compound, Salicylaldehyde | 2-((3-Bromo-5-(2,2-difluoroethoxy)phenyl)imino)methyl)phenol | Precursor for metal complexes in oxidation or polymerization catalysis. |

| 2. Suzuki Coupling | This compound, Pyridine-3-boronic acid | 5'-(2,2-Difluoroethoxy)-[1,1'-biphenyl]-3-amine | Intermediate for ligands in cross-coupling reactions. |

Role of this compound in Multi-Component Reactions

The participation of this compound in multi-component reactions (MCRs) has not been specifically reported in the available scientific literature. MCRs are highly efficient one-pot reactions where three or more reactants combine to form a complex product, incorporating most of the atoms of the starting materials. Substituted anilines, particularly bromoanilines, are known to be valuable components in various MCRs.

For example, bromoanilines can serve as key building blocks in palladium-catalyzed multi-component reactions for the synthesis of heterocyclic compounds like quinazolinones. In such a reaction, a bromoaniline could react with an amine, an ortho-ester, and carbon monoxide in the presence of a palladium catalyst to yield a substituted quinazolinone. The bromine atom in this compound could potentially participate in the catalytic cycle, while the aniline nitrogen would be incorporated into the heterocyclic core. The difluoroethoxy group would remain as a substituent on the final product, potentially influencing its biological activity or material properties.

Another well-known MCR involving anilines is the Ugi reaction, which combines an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide to produce a dipeptide-like molecule. While there are no specific examples utilizing this compound, its primary amine functionality makes it a suitable candidate for this transformation. The resulting Ugi adduct would bear the unique 3-bromo-5-(2,2-difluoroethoxy)phenyl moiety, which could be of interest in medicinal chemistry for the development of new therapeutic agents.

The table below presents a hypothetical multi-component reaction involving this compound based on established methodologies for similar compounds.

| Reaction Type | Reactants | Potential Product Class | Significance |

| Palladium-Catalyzed Carbonylative Cyclization | This compound, an amine, an ortho-ester, CO | Substituted Quinazolinones | Efficient synthesis of biologically active heterocycles. |

| Ugi Four-Component Reaction | This compound, a carboxylic acid, an aldehyde, an isocyanide | α-Acylamino Amides | Rapid generation of diverse compound libraries for drug discovery. |

Further research is necessary to validate the utility of this compound in these and other multi-component reactions and to fully characterize the properties of the resulting products.

Future Research Directions and Challenges in 3 Bromo 5 2,2 Difluoroethoxy Aniline Chemistry

Exploration of Unexplored Reaction Pathways and Novel Catalytic Systems for 3-Bromo-5-(2,2-difluoroethoxy)aniline Transformations

The chemical reactivity of this compound is largely untapped, presenting a fertile ground for the exploration of new synthetic transformations. The presence of both an amino group and a bromine atom on the aromatic ring allows for a diverse range of reactions. Future research could focus on leveraging these functionalities for the construction of complex molecular architectures.

The aniline (B41778) group can undergo a variety of classical transformations, including diazotization followed by substitution, acylation, and N-alkylation. The bromine atom, on the other hand, is an excellent handle for transition metal-catalyzed cross-coupling reactions. Established methodologies such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings could be employed to introduce a wide range of substituents at the 3-position of the aniline ring.

A key area for future investigation will be the development of novel catalytic systems that can efficiently and selectively transform this compound. This includes the design of catalysts that can operate under milder reaction conditions, with lower catalyst loadings, and with a broader substrate scope. For instance, the use of nickel-based photocatalytic systems for C-N coupling reactions represents a promising and more sustainable alternative to traditional palladium catalysis. nih.gov

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Example) | Potential Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acids or Esters | Pd(PPh₃)₄ / Base | Biaryls, Styrenes |

| Buchwald-Hartwig Amination | Amines, Amides | Pd₂(dba)₃ / XPhos | Di- or Tri-substituted Anilines |

| Heck | Alkenes | Pd(OAc)₂ / P(o-tol)₃ | Substituted Styrenes |

| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Aryl Alkynes |

| Stille | Organostannanes | Pd(PPh₃)₄ | Biaryls, Vinyl Arenes |

Integration of this compound into Advanced Materials Synthesis as a Monomer or Precursor

The bifunctional nature of this compound makes it an attractive candidate as a monomer or precursor for the synthesis of advanced materials. The amino group can participate in polymerization reactions to form polyamides, polyimides, or polyureas, while the bromine atom can be utilized for post-polymerization modifications or as a site for cross-linking.

The incorporation of the difluoroethoxy group into the polymer backbone is expected to impart unique and desirable properties. Fluorinated polymers are known for their high thermal stability, chemical resistance, low surface energy, and specific optical and dielectric properties. Therefore, polymers derived from this compound could find applications in high-performance coatings, membranes, electronic materials, and specialty plastics. For instance, polyamides containing amino acid residues have been explored as biodegradable materials. nih.gov The synthesis of polyamides from this compound could lead to new materials with tailored properties.

Furthermore, the aniline moiety itself is a key component in the synthesis of conducting polymers like polyaniline. nih.gov Future research could explore the synthesis of copolymers of aniline and this compound to create novel conducting materials with modified electronic properties and enhanced processability.

| Property | Potential Advantage | Possible Application |

|---|---|---|

| Thermal Stability | Enhanced resistance to heat degradation. | High-temperature engineering plastics, aerospace components. |

| Chemical Resistance | Improved stability in harsh chemical environments. | Chemical processing equipment, protective coatings. |

| Hydrophobicity | Water-repellent surfaces. | Moisture-resistant coatings, self-cleaning surfaces. |

| Low Dielectric Constant | Reduced signal loss in electronic components. | Insulators in microelectronics, high-frequency circuit boards. |

Opportunities in Sustainable Chemical Synthesis Involving this compound

The principles of green chemistry are increasingly guiding synthetic strategies, and the chemistry of this compound offers several opportunities for the development of more sustainable processes.

Photocatalysis and electrocatalysis are emerging as powerful tools for promoting chemical reactions under mild conditions, often using visible light or electricity as the driving force. These methods can reduce the reliance on high temperatures, stoichiometric reagents, and precious metal catalysts.

The aryl bromide moiety in this compound is a prime target for photocatalytic transformations. Visible-light photoredox catalysis can be used to generate aryl radicals from aryl halides, which can then participate in a variety of bond-forming reactions. nih.gov This approach could provide a greener pathway for the functionalization of the aromatic ring. For example, photocatalytic cross-couplings of aryl halides are being developed to activate even less reactive aryl chlorides and bromides. acs.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign approach to organic synthesis. Enzymes operate under mild conditions (aqueous media, ambient temperature, and neutral pH) and can often provide exquisite chemo-, regio-, and stereoselectivity.

For this compound, biocatalytic methods could be envisioned for both its synthesis and further derivatization. For instance, enzymes such as amine dehydrogenases could potentially be used for the reductive amination of a corresponding ketone precursor to produce the chiral aniline, if applicable. frontiersin.orgwhiterose.ac.uk Additionally, transaminases could be employed for the selective amination of a suitable precursor. Chemoenzymatic one-pot syntheses combining biocatalytic aminations with chemical reactions like the Buchwald-Hartwig N-arylation have been reported for the synthesis of chiral anilines. researchgate.net

Challenges in Scalability and Industrial Implementation of this compound Chemistry

While the chemistry of this compound holds significant promise, its transition from laboratory-scale research to industrial application is fraught with challenges. The synthesis of fluorinated aromatic compounds often requires specialized reagents and conditions, which can be costly and difficult to scale up. chimia.chresearchgate.net

The multi-step synthesis of this compound itself may involve hazardous reagents and generate significant waste streams. The development of a cost-effective and environmentally friendly manufacturing process is a prerequisite for its widespread use. The synthesis of a related compound, 3-bromo-5-trifluoromethylaniline, involves several steps including nitration, deacetylation, and reduction, highlighting the potential complexity of such syntheses. google.com

Furthermore, the implementation of novel catalytic systems, such as those involving photocatalysis or biocatalysis, on an industrial scale presents its own set of hurdles. These include reactor design, catalyst stability and recovery, and ensuring consistent product quality. The toxicity and corrosiveness of many fluorinating reagents necessitate specially equipped facilities and trained personnel. chimia.ch

Synergistic Approaches: Combining Experimental and Computational Methodologies for Deeper Mechanistic Understanding and Predictive Design in this compound Research

A powerful strategy to accelerate the development of this compound chemistry is the synergistic combination of experimental and computational methods. Computational chemistry, particularly Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, predict the reactivity of different sites in the molecule, and guide the design of new catalysts and materials.

For example, computational studies can be used to understand the electronic influence of the 2,2-difluoroethoxy group on the aromatic ring, predicting its effect on the rates and regioselectivity of electrophilic aromatic substitution and cross-coupling reactions. Such studies have been employed to investigate the nonlinear optical properties of other fluorinated aniline derivatives. researchgate.net A combined experimental and computational approach has also been used to elucidate the reaction mechanism of fluoroarenes with organometallic reagents. nih.gov

By modeling reaction pathways and transition states, researchers can identify potential side reactions and optimize reaction conditions to maximize the yield of the desired product. This predictive power can significantly reduce the amount of trial-and-error experimentation required, saving time and resources. In the context of materials science, computational modeling can be used to predict the properties of polymers derived from this compound, allowing for the in-silico design of materials with tailored functionalities.

Q & A

Q. What are the key synthetic routes for 3-Bromo-5-(2,2-difluoroethoxy)aniline, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves palladium-catalyzed coupling reactions, such as Suzuki-Miyaura cross-coupling, to introduce bromo and difluoroethoxy substituents. For example, a palladium acetate/dicyclohexylphosphine catalyst system in dioxane at 110°C under nitrogen efficiently forms boronate intermediates, which are further functionalized . Reaction optimization (e.g., solvent choice, temperature, and catalyst loading) is critical: higher temperatures (110–120°C) improve conversion but may increase side reactions. Post-reaction purification via C18 reverse-phase chromatography (acetonitrile/water gradient) enhances purity . Yield typically ranges from 14–30%, depending on substituent steric effects.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Ultra-high-performance liquid chromatography (UHPLC) with diode-array detection (DAD) is recommended for impurity profiling. Relative retention times (RRT) of impurities vs. the main peak (e.g., RRT 0.8–1.2) help identify byproducts . Nuclear magnetic resonance (LC-SPE/NMR) coupled with solid-phase extraction enables structural elucidation of impurities, particularly halogenated derivatives or incomplete substitution products . Mass spectrometry (HRMS) confirms molecular weight and isotopic patterns (e.g., bromine’s distinct doublet).

Q. What stability considerations are critical for storing and handling this compound?

- Methodological Answer : The bromo and aniline groups make the compound light- and oxygen-sensitive. Store under inert gas (argon/nitrogen) at 0–6°C to prevent decomposition . Stability studies using accelerated thermal degradation (40–60°C) over 7–14 days, monitored via UHPLC, reveal degradation products like dehalogenated anilines or oxidized species. Use amber glassware and avoid prolonged exposure to polar aprotic solvents (e.g., DMSO), which may catalyze hydrolysis of the difluoroethoxy group .